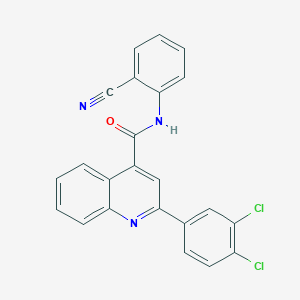

N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Description

N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dichlorophenyl substituent at the 2-position of the quinoline core and a 2-cyanophenyl group attached to the amide nitrogen. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer, antimicrobial, and kinase inhibition applications . The electron-withdrawing cyano group on the phenyl ring and the lipophilic dichlorophenyl moiety likely influence its physicochemical properties (e.g., solubility, logP) and biological interactions, such as binding affinity to target proteins .

Properties

Molecular Formula |

C23H13Cl2N3O |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H13Cl2N3O/c24-18-10-9-14(11-19(18)25)22-12-17(16-6-2-4-8-21(16)27-22)23(29)28-20-7-3-1-5-15(20)13-26/h1-12H,(H,28,29) |

InChI Key |

LHWHWKDBFBCIJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Derivative

- Starting from appropriate substituted anilines and ketones, the quinoline core is constructed using the Friedländer synthesis , which involves condensation and cyclization under acidic or basic conditions.

- Alternatively, the Pfitzinger reaction can be employed, involving isatin derivatives and ketones under basic conditions.

- The quinoline-4-carboxylic acid intermediate is then isolated and purified.

Conversion to Quinoline-4-carbonyl Chloride

Preparation of 2-Aminobenzonitrile (2-cyanophenylamine) Solution

Amide Bond Formation (Condensation Reaction)

- The acid chloride solution is added dropwise to the cooled amine solution under stirring.

- The reaction mixture is stirred overnight at room temperature to ensure complete conversion to the amide.

- The product, N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide, precipitates or is extracted and purified by recrystallization.

Catalytic and Green Chemistry Approaches

Recent advances include the use of magnetic nanoparticle-supported catalysts bearing urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C. This method offers:

- Short reaction times.

- High yields.

- Easy catalyst recovery and reuse via magnetic separation.

Such catalytic systems could be adapted for the preparation of the quinoline acid intermediate, improving sustainability and efficiency.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Quinoline core formation | Friedländer or Pfitzinger synthesis | Formation of quinoline-4-carboxylic acid |

| 2 | Acid chloride formation | Thionyl chloride, dry toluene, reflux 4–6 h | Conversion of acid to acid chloride |

| 3 | Amine solution preparation | 2-Aminobenzonitrile, K₂CO₃, dry acetone, ice bath | Stabilization of amine for coupling |

| 4 | Amide bond formation | Dropwise addition of acid chloride to amine, stir overnight | Formation of target carboxamide compound |

| 5 | Purification | Recrystallization or extraction | Isolation of pure this compound |

Research Findings and Notes

- The use of thionyl chloride for acid chloride formation is a standard and effective method, providing good yields without significant side reactions.

- The amide coupling under mild conditions (room temperature, overnight stirring) ensures high purity and avoids decomposition of sensitive groups like cyano.

- Catalytic methods using magnetic nanoparticles have been demonstrated for related quinoline carboxylic acid derivatives, suggesting potential for greener synthesis routes.

- The dichlorophenyl substitution enhances biological activity but requires careful handling during synthesis due to potential reactivity of chlorine substituents.

- The nitrile group on the amine is stable under the reaction conditions, allowing direct use of 2-aminobenzonitrile without protection.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide exhibits promising anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has been found to act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. This property enhances its potential therapeutic applications in treating resistant strains of bacteria and specific types of cancer.

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an effective anticancer agent.

- Antimicrobial Research : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) that suggests potential for clinical use in treating resistant infections.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Amide Nitrogen

(a) N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

- Key Difference: Bromine replaces the cyano group at the 2-position of the phenyl ring.

(b) N-(tert-butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

- Key Difference: A bulky tert-butyl group replaces the 2-cyanophenyl.

- Impact : The tert-butyl group significantly increases steric hindrance and lipophilicity (MW: 373.28 g/mol), which may enhance binding to hydrophobic protein pockets but reduce solubility and oral bioavailability .

(c) N-(3,4-dichlorophenyl)-2-methylquinoline-4-carboxamide

- Key Difference: The quinoline’s 2-position has a methyl group instead of 3,4-dichlorophenyl, and the amide nitrogen is attached to a 3,4-dichlorophenyl ring.

- The dichlorophenyl on the amide may compensate for lost hydrophobicity (MW: 331.20 g/mol) .

Substituent Variations on the Quinoline Core

(a) 2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

- Key Difference: A 4-chlorophenyl group replaces 3,4-dichlorophenyl at the quinoline’s 2-position, and the amide nitrogen is linked to a thiadiazole heterocycle.

- The cyclopropyl group may enhance metabolic stability (MW: 437.89 g/mol) .

(b) 2-(3-Methoxyphenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide

- Key Difference: A 3-methoxyphenyl group replaces the 3,4-dichlorophenyl on quinoline, and the amide nitrogen has a 2-chlorophenyl substituent.

- Impact: Methoxy’s electron-donating effects could reduce quinoline’s electron deficiency, altering π-π stacking with aromatic residues in targets. The 2-chlorophenyl may balance hydrophobicity (MW: 388.85 g/mol) .

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (CAS No. 332157-26-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C23H13Cl2N3O

- Molecular Weight : 418.27 g/mol

- CAS Number : 332157-26-3

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

-

Cell Line Studies :

- In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and p53 expression levels in treated cells .

- IC50 Values :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mycobacterial Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of 3,4-dichloro group | Enhances anticancer activity |

| Quinoline core | Essential for biological activity |

| Cyanophenyl moiety | Contributes to antimicrobial properties |

Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against various mycobacterial strains. The compound was found to inhibit the growth of M. tuberculosis with an IC50 value lower than that of traditional antibiotics, suggesting potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.